
2-Isopropylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylnicotinonitrile is an organic compound with the molecular formula C9H10N2. It consists of a pyridine ring substituted with an isopropyl group and a nitrile group. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isopropylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-isopropylnicotinic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the nitrile. Another method involves the direct reaction of 2-isopropylpyridine with cyanogen bromide in the presence of a base.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical reactions involving the ammoxidation of 2-isopropylpyridine. This process involves the reaction of 2-isopropylpyridine with ammonia and oxygen over a catalyst at high temperatures to form the nitrile.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form the corresponding amide or carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas over a metal catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Isopropylnicotinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropylnicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form the corresponding amide or acid, which can then interact with biological molecules. The isopropyl group can also influence the compound’s lipophilicity and its ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-isopropylnicotinonitrile
- 2-Fluoro-6-isopropylnicotinonitrile
- 2-Methyl-6-isopropylnicotinonitrile
Uniqueness
2-Isopropylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,1-2H3 |
Clé InChI |
ZILHRZJGQHDLHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)
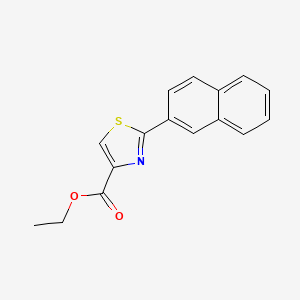
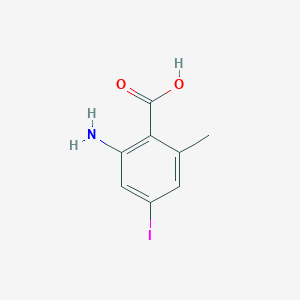
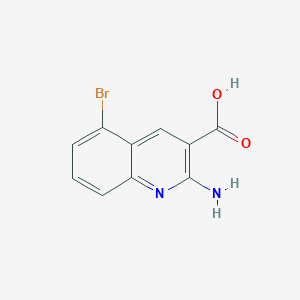
![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
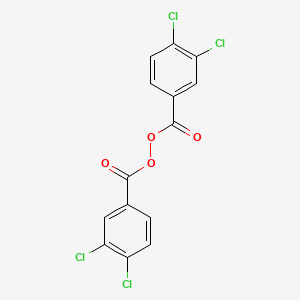
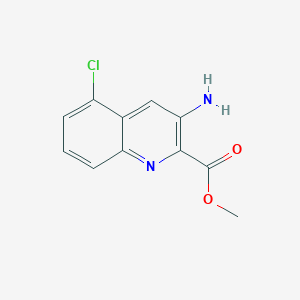
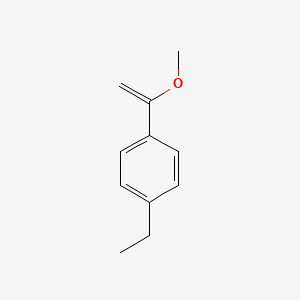
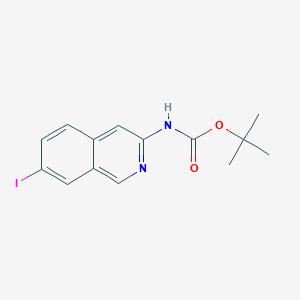
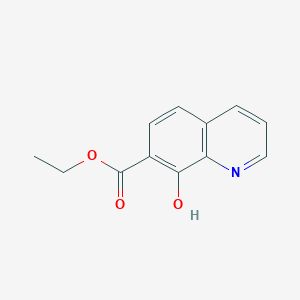
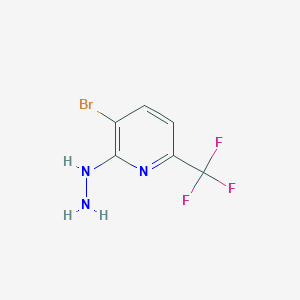
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
![2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13663578.png)
